molecular formula C18H21NO4S B2897387 N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-phenylethanesulfonamide CAS No. 1421477-34-0

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-phenylethanesulfonamide

Cat. No.: B2897387
CAS No.: 1421477-34-0
M. Wt: 347.43
InChI Key: LMOMYRVPMLDPMN-UHFFFAOYSA-N
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Description

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-phenylethanesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a benzofuran ring system, which is known for its diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-phenylethanesulfonamide typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is the cyclization of 2,3-dihydrobenzofuran derivatives using appropriate reagents such as strong acids or bases. The hydroxyethyl group can be introduced through nucleophilic substitution reactions, while the phenylethanesulfonamide moiety can be attached using sulfonamide coupling reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to introduce oxygen functionalities.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of hydroxyl groups or carbonyl compounds.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Introduction of various alkyl or aryl groups.

Scientific Research Applications

Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: Due to its structural complexity, it can serve as a tool in biological studies to understand enzyme-substrate interactions and metabolic pathways.

Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The exact mechanism of action of N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-phenylethanesulfonamide is not fully understood. it is hypothesized that the compound interacts with specific molecular targets, such as enzymes or receptors, leading to biological effects. Further research is needed to elucidate the precise pathways and targets involved.

Comparison with Similar Compounds

  • Benzofuran derivatives: These compounds share the benzofuran core and exhibit similar biological activities.

  • Sulfonamide derivatives: Compounds containing the sulfonamide group are known for their antimicrobial properties.

Uniqueness: N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-phenylethanesulfonamide stands out due to its unique combination of structural features, which may contribute to its distinct biological and chemical properties.

Properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c20-17(15-6-7-18-16(12-15)8-10-23-18)13-19-24(21,22)11-9-14-4-2-1-3-5-14/h1-7,12,17,19-20H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOMYRVPMLDPMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CNS(=O)(=O)CCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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